

Spectroscopic Profile of Fmoc-7-aminoheptanoic acid: A Technical Guide

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| Compound of Interest | | |
|----------------------|-----------------------------|-----------|
| Compound Name: | Fmoc-7-amino-heptanoic acid | |
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **Fmoc-7-amino-heptanoic acid**, a key building block in peptide synthesis and drug development. Due to the limited availability of public domain raw spectral data for this specific compound, this guide presents representative data based on structurally similar molecules, namely Fmoc-6-aminohexanoic acid and heptanoic acid. The information herein serves as a valuable resource for the characterization and quality control of **Fmoc-7-amino-heptanoic acid** in a research and development setting.

Chemical Structure and Properties

Fmoc-7-amino-heptanoic acid (C₂₂H₂₅NO₄) is a derivative of the seven-carbon aliphatic carboxylic acid, heptanoic acid, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the terminal amine. This structure makes it a valuable linker in various bioconjugation applications.



| Property | Value |
|-------------------|---------------------------|
| Molecular Formula | C22H25NO4 |
| Molecular Weight | 367.44 g/mol |
| CAS Number | 127582-76-7 |
| Appearance | White to off-white powder |

Spectroscopic Data Summary

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Fmoc-7-amino-heptanoic acid**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1 H NMR spectrum is crucial for confirming the presence of key functional groups and the overall structure of the molecule. The expected chemical shifts (δ) in ppm are based on data for Fmoc-6-aminohexanoic acid and general knowledge of similar structures. The spectrum is typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).



| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|-------------------------------------|--------------|-------------|
| Fmoc-H (aromatic) | 7.7 - 7.8 | Doublet | 2H |
| Fmoc-H (aromatic) | 7.5 - 7.6 | Doublet | 2H |
| Fmoc-H (aromatic) | 7.3 - 7.4 | Triplet | 2H |
| Fmoc-H (aromatic) | 7.2 - 7.3 | Triplet | 2H |
| -NH- | ~5.0 | Triplet | 1H |
| Fmoc-CH ₂ -O- | 4.3 - 4.4 | Doublet | 2H |
| Fmoc-CH- | 4.2 - 4.3 | Triplet | 1H |
| -CH ₂ -NH- | 3.1 - 3.2 | Quartet | 2H |
| -CH ₂ -COOH | 2.2 - 2.3 | Triplet | 2H |
| -CH ₂ -CH ₂ -COOH | 1.5 - 1.6 | Multiplet | 2H |
| -CH2-CH2-CH2-COOH | 1.4 - 1.5 | Multiplet | 2H |
| -(CH2)3-CH2- | 1.2 - 1.4 | Multiplet | 4H |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^{13}C NMR spectrum provides information on the carbon framework of the molecule.



| Assignment | Expected Chemical Shift (δ, ppm) |
|---|----------------------------------|
| -СООН | ~178 |
| Fmoc C=O | ~156 |
| Fmoc C (quaternary) | ~144 |
| Fmoc C (quaternary) | ~141 |
| Fmoc CH (aromatic) | ~127 |
| Fmoc CH (aromatic) | ~125 |
| Fmoc CH (aromatic) | ~120 |
| Fmoc-CH ₂ -O- | ~66 |
| Fmoc-CH- | ~47 |
| -CH ₂ -NH- | ~41 |
| -CH ₂ -COOH | ~34 |
| -CH ₂ -CH ₂ -COOH | ~31 |
| -(CH ₂) _× - | 24 - 29 |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the presence of specific functional groups through their characteristic vibrational frequencies.



| Functional Group | Expected Wavenumber (cm ⁻¹) | Intensity |
|-------------------------------|---|-----------|
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad |
| N-H stretch (Amide) | 3300 - 3400 | Medium |
| C-H stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H stretch (Aliphatic) | 2850 - 2960 | Strong |
| C=O stretch (Carboxylic Acid) | 1700 - 1725 | Strong |
| C=O stretch (Urethane) | 1680 - 1700 | Strong |
| C=C stretch (Aromatic) | 1450 - 1600 | Medium |
| N-H bend (Amide) | 1510 - 1550 | Medium |
| C-O stretch | 1200 - 1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.

| Ion | Expected m/z |
|--------------------|--------------|
| [M+H] ⁺ | 368.18 |
| [M+Na]+ | 390.16 |
| [M-H] ⁻ | 366.17 |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above for Fmoc-protected amino acids.

NMR Spectroscopy



- Sample Preparation: Dissolve 5-10 mg of **Fmoc-7-amino-heptanoic acid** in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good resolution.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
 - Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₅ at 2.50 ppm).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
 - Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

IR Spectroscopy

- Sample Preparation:
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
 - KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.



Acquisition:

- Record a background spectrum of the empty sample compartment or the pure KBr pellet.
- Record the sample spectrum over the range of 4000-400 cm⁻¹.
- The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

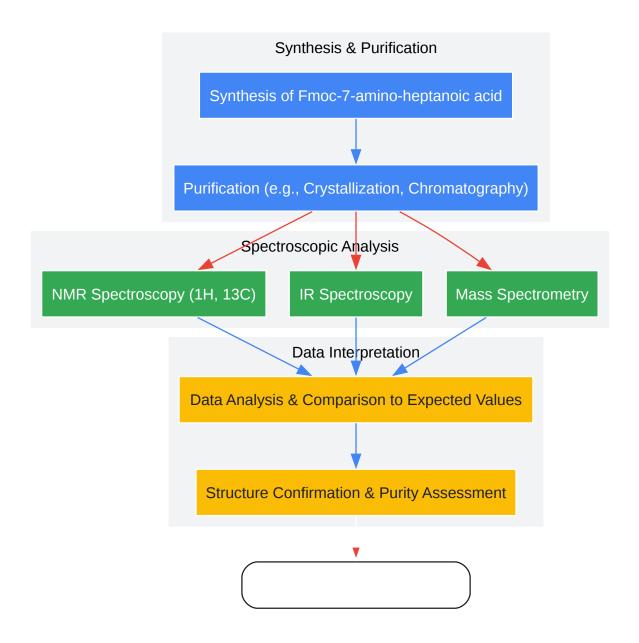
Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific ionization technique.
- Instrument: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
- Acquisition:
 - ESI: Infuse the sample solution directly into the ESI source. Acquire spectra in both
 positive and negative ion modes to observe protonated ([M+H]+), sodiated ([M+Na]+), and
 deprotonated ([M-H]-) ions.
 - MALDI: Mix the sample solution with a suitable matrix solution and spot it onto a MALDI target plate. After the solvent has evaporated, acquire the spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like **Fmoc-7-amino-heptanoic acid**.





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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **Fmoc-7-amino-heptanoic acid**.

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